molecular formula C27H44O4 B1264181 7alpha,12alpha,26-Trihydroxycholest-4-en-3-one

7alpha,12alpha,26-Trihydroxycholest-4-en-3-one

Cat. No. B1264181
M. Wt: 432.6 g/mol
InChI Key: WOODKECARRKLJJ-DIJRFRLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,12alpha,26-trihydroxycholest-4-en-3-one is a cholestanoid that is cholest-4-en-3-one which has been substituted by hydroxy groups at the 7alpha, 12alpha, and 26 positions. It is an intermediate in bile acid metabolism. It has a role as a bile acid metabolite. It is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 26-hydroxy steroid, a 3-oxo steroid, a cholestanoid and a C27-steroid.

Scientific Research Applications

Bile Acid Biosynthesis and Coenzyme A Esters

The compound 7alpha,12alpha,26-Trihydroxycholest-4-en-3-one is closely related to compounds studied in the context of bile acid biosynthesis. For instance, the synthesis of coenzyme A esters of related compounds, such as 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, has been crucial for studying side chain cleavage in bile acid biosynthesis. These esters have been synthesized for detailed analysis of their role in bile acid biosynthesis and their chromatographic behaviors have also been investigated (Kurosawa et al., 2001).

Bile Alcohol in Human Urine and Biosynthesis

Stereochemistry and biosynthetic pathways of compounds closely related to 7alpha,12alpha,26-Trihydroxycholest-4-en-3-one have been a significant area of research. For example, the stereochemistry at C-24 and C-25 of 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol, a principal bile alcohol in human urine, and its biosynthesis have been extensively studied. The findings indicate a complex biosynthetic pathway involving multiple stereoisomers and enzymatic conversions (Une et al., 2000).

properties

Product Name

7alpha,12alpha,26-Trihydroxycholest-4-en-3-one

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(7R,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h12,16-17,20-25,28,30-31H,5-11,13-15H2,1-4H3/t16?,17-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

WOODKECARRKLJJ-DIJRFRLPSA-N

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C

Canonical SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha,26-Trihydroxycholest-4-en-3-one
Reactant of Route 2
7alpha,12alpha,26-Trihydroxycholest-4-en-3-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
7alpha,12alpha,26-Trihydroxycholest-4-en-3-one
Reactant of Route 6
7alpha,12alpha,26-Trihydroxycholest-4-en-3-one

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